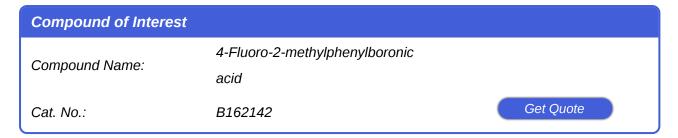


Spectral Analysis of 4-Fluoro-2methylphenylboronic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H NMR and ¹³C NMR spectral data for **4-Fluoro-2-methylphenylboronic acid**. This compound is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives.

Introduction to the Spectroscopic Properties

4-Fluoro-2-methylphenylboronic acid presents a unique substitution pattern on the phenyl ring that influences its electronic properties and, consequently, its NMR spectra. The presence of a fluorine atom, a methyl group, and a boronic acid group leads to distinct chemical shifts and coupling patterns for the aromatic protons and carbons. This guide will detail the expected spectral data based on established principles of NMR spectroscopy and data from similar structures.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of **4-Fluoro-2-methylphenylboronic acid** is characterized by signals from the aromatic protons, the methyl protons, and the acidic protons of the boronic acid group.



The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and boronic acid groups and the electron-donating nature of the methyl group.

Table 1: Predicted ¹H NMR Spectral Data for **4-Fluoro-2-methylphenylboronic acid**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.7 - 7.9	Doublet of doublets	1H	H-6
~7.0 - 7.2	Doublet of doublets	1H	H-5
~6.9 - 7.1	Doublet	1H	H-3
~4.5 - 6.0	Broad singlet	2H	B(OH) ₂
~2.5	Singlet	3H	СН₃

Note: Predicted chemical shifts can vary based on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are significantly affected by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic ring. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The carbon atom bonded to the boronic acid group is often broad or not observed due to the quadrupolar relaxation of the boron nucleus.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Fluoro-2-methylphenylboronic acid



Chemical Shift (ppm)	Assignment
~163 (d, ¹JCF ≈ 245 Hz)	C-4
~142	C-2
~135 (d, ³JCF ≈ 8 Hz)	C-6
~130 (broad)	C-1
~118 (d, ² JCF ≈ 21 Hz)	C-5
~115 (d, ² JCF ≈ 21 Hz)	C-3
~22	СН₃

Note: Predicted chemical shifts can vary. 'd' denotes a doublet due to C-F coupling.

Experimental Protocol for NMR Data Acquisition

The following provides a general methodology for acquiring high-quality NMR spectra of **4-Fluoro-2-methylphenylboronic acid**.

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Weigh approximately 5-10 mg of **4-Fluoro-2-methylphenylboronic acid**.
- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the labile B(OH)₂ protons.
- Ensure the sample is fully dissolved to obtain a homogeneous solution.

¹H NMR Acquisition Parameters:

• Pulse Program: A standard single-pulse experiment (e.g., 'zg30').



- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 3-4 seconds.
- Spectral Width (sw): A range that covers all expected proton signals (e.g., 0-12 ppm).

¹³C NMR Acquisition Parameters:

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
- Relaxation Delay (d1): 2 seconds.
- Acquisition Time (aq): 1-2 seconds.
- Spectral Width (sw): A range that covers all expected carbon signals (e.g., 0-180 ppm).

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Structural and NMR Correlation Diagram

The following diagram illustrates the structure of **4-Fluoro-2-methylphenylboronic acid** and highlights the key NMR correlations.

Caption: Molecular structure of **4-Fluoro-2-methylphenylboronic acid** with corresponding ¹H and ¹³C NMR signal assignments.







This comprehensive guide provides the necessary spectral information and experimental protocols to assist researchers in the confident identification and application of **4-Fluoro-2-methylphenylboronic acid** in their synthetic endeavors.

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